![molecular formula C21H13N3O6 B2638386 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-41-2](/img/structure/B2638386.png)
2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13N3O6 and its molecular weight is 403.35. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and biological activity make it an interesting candidate for further investigation in cancer therapy .
- Anti-inflammatory Effects : The compound’s chromeno[2,3-c]pyrrole scaffold may exhibit anti-inflammatory properties. Investigating its impact on inflammatory pathways could lead to novel drug development .
- Cyclization Reactions : The chromeno[2,3-c]pyrrole moiety can participate in cyclization reactions. Researchers have used it as a building block to synthesize diverse heterocyclic compounds .
- Functional Group Transformations : The nitrophenyl group and isoxazole ring provide opportunities for functionalization. Scientists have employed this compound in designing new synthetic methodologies .
- Photophysical Properties : The chromeno[2,3-c]pyrrole core exhibits interesting photophysical behavior. Researchers have investigated its fluorescence properties, which could be relevant for optoelectronic applications .
- Sensors and Detectors : The compound’s unique structure may enable its use in chemical sensors or photodetectors. Its response to specific analytes could be harnessed for sensing applications .
- Enzyme Inhibition : Researchers have explored the compound’s potential as an enzyme inhibitor. Investigating its interaction with specific enzymes could reveal insights into biological processes .
- Cellular Imaging : The compound’s fluorescence properties make it suitable for cellular imaging studies. It could serve as a fluorescent probe to visualize specific cellular components .
- Pesticide Development : The compound’s structural features may be relevant for designing novel pesticides. Researchers have investigated its insecticidal or fungicidal properties .
- Environmental Monitoring : The compound’s reactivity and stability could be useful in environmental monitoring. Researchers might explore its behavior in soil, water, or air samples .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Materials Science and Optoelectronics
Biological Studies
Agrochemicals and Pest Control
Environmental Chemistry
Mechanism of Action
Isoxazole
Isoxazole rings are found in some pharmaceutical agents and have diverse biological activities. They can interact with various enzymes and receptors in the body .
Nitrophenyl
Nitrophenyl groups are often used in the design of prodrugs, where the nitro group is reduced in the body to an amine, releasing the active drug .
Pyrrole
Pyrrole is a basic heterocyclic organic compound that is the fundamental building block of many natural and synthetic products. It is part of the structure of heme, a component of hemoglobin, which is involved in oxygen transport in the blood .
Pharmacokinetics
Without specific information, it’s hard to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These properties can be influenced by many factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c1-11-9-16(22-30-11)23-18(12-5-4-6-13(10-12)24(27)28)17-19(25)14-7-2-3-8-15(14)29-20(17)21(23)26/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKHHVGOVBNIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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